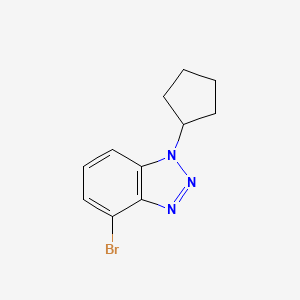
1-(2-methylpropyl)-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a 2-methylpropyl group at the nitrogen atom and an amine group at the 6th position of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with 2-methylpropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the reduction of 1-(2-methylpropyl)-1H-indole-6-nitro compound using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a direct route to the amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylpropyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acid derivatives.
Reduction: Reduction of the nitro group in 1-(2-methylpropyl)-1H-indole-6-nitro can yield the amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products Formed
Oxidation: Indole-6-carboxylic acid derivatives
Reduction: this compound
Substitution: Various substituted indole derivatives
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-1H-indol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-methylpropyl)-1H-indole
- 1-(2-methylpropyl)-1H-indole-6-nitro
- 1-(2-methylpropyl)-1H-indole-6-carboxylic acid
Uniqueness
1-(2-methylpropyl)-1H-indol-6-amine is unique due to the presence of both the 2-methylpropyl group and the amine group on the indole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, distinguishing it from other similar indole derivatives.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)indol-6-amine |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3 |
Clave InChI |
ADEKYOZKRRKMDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


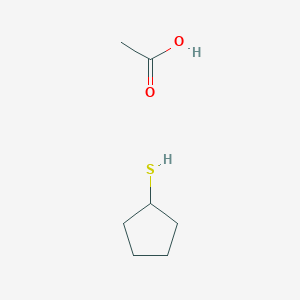

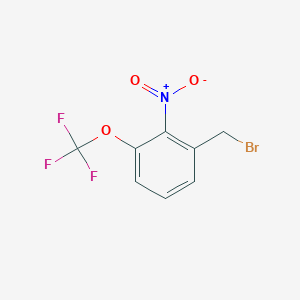


amine](/img/structure/B12086837.png)

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
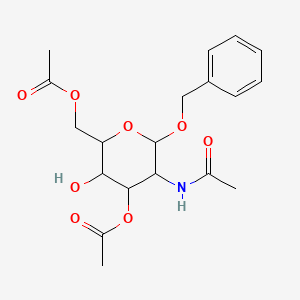
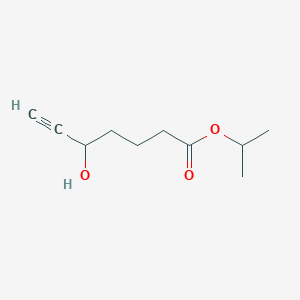
![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
